molecular formula C15H15N5 B097104 6-((p-(Dimethylamino)phenyl)azo)-1H-indazole CAS No. 17309-87-4

6-((p-(Dimethylamino)phenyl)azo)-1H-indazole

Cat. No. B097104
CAS RN: 17309-87-4
M. Wt: 265.31 g/mol
InChI Key: HWJWAZYFLBYIMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-((p-(Dimethylamino)phenyl)azo)-1H-indazole, commonly known as DAPI, is a fluorescent stain that is used for the detection of DNA in biological samples. It is a small molecule that binds specifically to the minor groove of double-stranded DNA and emits blue fluorescence upon binding. DAPI has found widespread use in biological research, particularly in the fields of cell biology and genetics.

Mechanism of Action

DAPI binds specifically to the minor groove of double-stranded DNA through hydrogen bonding and van der Waals interactions. The binding of DAPI induces a conformational change in the DNA molecule, resulting in an increase in fluorescence intensity. DAPI is selective for DNA and does not bind to RNA or single-stranded DNA.
Biochemical and Physiological Effects:
DAPI has no known biochemical or physiological effects on cells or tissues. It is a non-toxic stain that does not interfere with cellular processes or alter gene expression.

Advantages and Limitations for Lab Experiments

The advantages of using DAPI as a DNA stain include its high specificity for DNA, its ease of use, and its compatibility with a wide range of sample types and imaging modalities. However, DAPI has some limitations, including its inability to distinguish between live and dead cells, its low sensitivity for detecting low levels of DNA, and its tendency to form aggregates at high concentrations.

Future Directions

For research on DAPI include the development of new derivatives with improved properties, such as increased sensitivity and specificity for DNA, and the application of DAPI in new areas of research, such as epigenetics and gene editing. Additionally, the use of DAPI in combination with other fluorescent dyes and imaging techniques may allow for more detailed and comprehensive analysis of DNA structure and function in cells and tissues.

Synthesis Methods

DAPI is synthesized through a series of chemical reactions starting with 4-nitroaniline. The nitro group is first reduced to an amino group, which is then diazotized and coupled to 1H-indazole to form the azo dye. The resulting compound is then methylated to produce DAPI.

Scientific Research Applications

DAPI is widely used in scientific research to stain DNA in cells and tissues. It is commonly used in fluorescence microscopy to visualize the nucleus of cells and to study the structure and function of chromosomes. DAPI is also used in flow cytometry to analyze the DNA content of cells and to identify cell cycle stages.

properties

CAS RN

17309-87-4

Product Name

6-((p-(Dimethylamino)phenyl)azo)-1H-indazole

Molecular Formula

C15H15N5

Molecular Weight

265.31 g/mol

IUPAC Name

4-(1H-indazol-6-yldiazenyl)-N,N-dimethylaniline

InChI

InChI=1S/C15H15N5/c1-20(2)14-7-5-12(6-8-14)17-18-13-4-3-11-10-16-19-15(11)9-13/h3-10H,1-2H3,(H,16,19)

InChI Key

HWJWAZYFLBYIMS-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3

Canonical SMILES

CN(C)C1=CC=C(C=C1)N=NC2=CC3=C(C=C2)C=NN3

synonyms

4-(1H-Indazol-6-ylazo)-N,N-dimethylbenzen-1-amine

Origin of Product

United States

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